5-Cyano-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

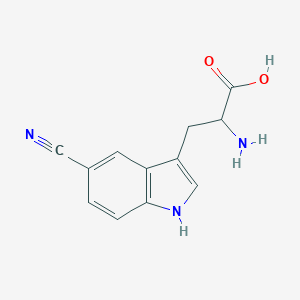

2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUVZHFIVNNDBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647373 |

Source

|

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139393-02-5 |

Source

|

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyano-DL-tryptophan: A Technical Guide to its Photophysical Properties and Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core photophysical properties of 5-Cyano-DL-tryptophan (5-CN-Trp). We will delve into the nuances of its absorbance and fluorescence characteristics, quantum yield, and fluorescence lifetime, emphasizing the profound influence of the local microenvironment on these properties. This guide is designed to be a practical resource, offering not only a synthesis of key data but also actionable experimental protocols and the rationale behind their design.

Introduction: Beyond a Simple Tryptophan Analog

Tryptophan, as one of the few naturally fluorescent amino acids, has long been a workhorse for probing protein structure and dynamics.[1][2] Its indole side chain's fluorescence is sensitive to the polarity of its surroundings, providing a window into protein folding, conformational changes, and ligand binding.[3] However, the pursuit of probes with enhanced sensitivity and distinct spectral properties has led to the development of tryptophan analogs.[1][4]

This compound emerges as a particularly powerful tool in this context. The introduction of a nitrile (-C≡N) group at the 5th position of the indole ring dramatically alters its electronic properties, rendering its fluorescence exquisitely sensitive to the local environment, especially to hydration.[1][4][5][6][7][8] This heightened sensitivity, coupled with its utility as both a fluorescent and infrared probe, makes 5-CN-Trp a versatile reporter for detailed investigations of molecular interactions.[9][10]

Core Photophysical Properties of this compound

The defining characteristic of 5-CN-Trp is the significant modulation of its photophysical properties by the solvent environment. This solvatochromism is the foundation of its utility as a molecular probe.[10][11]

Absorption and Emission Spectra

The UV-visible absorption spectrum of 5-CN-Trp is similar to that of natural tryptophan, with an absorption maximum around 280 nm.[1] However, its fluorescence emission spectrum is markedly different and highly dependent on solvent polarity.[1]

In aqueous, highly polar environments, the fluorescence of 5-CN-Trp is significantly quenched and red-shifted. For instance, in water, the emission maximum is observed at approximately 387-391 nm.[1] This is a substantial shift compared to natural tryptophan, which typically emits around 350 nm in water.[3] As the solvent polarity decreases, a dramatic increase in fluorescence intensity and a blue-shift in the emission maximum are observed. In a non-polar solvent like 1,4-dioxane, which mimics the hydrophobic interior of a protein, the emission maximum shifts and the intensity increases significantly.[1][5][7][8]

This large Stokes shift, the difference between the absorption and emission maxima, is attributed to a larger change in the dipole moment of 5-CN-Trp upon photoexcitation compared to natural tryptophan.[1]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (QY) of 5-CN-Trp is exceptionally sensitive to hydration. In water, the QY is very low, reported to be less than 0.01.[1][5][7][8] This is in stark contrast to its behavior in a non-polar environment like 1,4-dioxane, where the QY increases to 0.11.[1][5][7][8] This greater than 10-fold increase in quantum yield upon moving from a hydrous to an anhydrous environment is a key advantage of 5-CN-Trp over natural tryptophan, which shows a much smaller change.[1]

Consistent with the quantum yield data, the fluorescence lifetime of 5-CN-Trp also exhibits a strong dependence on the solvent. In water, the fluorescence decay is dominated by a very short lifetime component of approximately 0.4 ns.[1][5][6][7][8] In a non-polar solvent like 1,4-dioxane, the lifetime is significantly longer, with a dominant component of around 6.0 ns.[1][5][7][8] This dramatic change in fluorescence lifetime provides a robust parameter for sensing the local environment.

Summary of Photophysical Data

| Property | This compound in Water (H₂O) | This compound in 1,4-Dioxane | Natural Tryptophan in Water (H₂O) |

| Emission Maximum (λ_em) | ~387 nm[1] | - | ~352 nm[1] |

| Quantum Yield (QY) | < 0.01[1][5][7][8] | 0.11[1][5][7][8] | ~0.14[1] |

| Fluorescence Lifetime (τ_F) | ~0.4 ns[1][5][6][7][8] | ~6.0 ns[1][5][7][8] | Biexponential decay with components around 0.5 ns and 3.1 ns[12] |

Experimental Protocols for Characterization

The following section provides detailed, step-by-step methodologies for the photophysical characterization of this compound. These protocols are designed to be self-validating and include expert insights into the critical steps.

Protocol 1: Determination of Absorption and Fluorescence Emission Spectra

This protocol outlines the procedure for acquiring steady-state absorption and fluorescence spectra, which are fundamental to understanding the photophysical behavior of 5-CN-Trp.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., ultrapure water, phosphate-buffered saline pH 7.4, or an organic solvent like 1,4-dioxane).

-

For fluorescence measurements, prepare a dilute solution from the stock to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[13][14] A typical concentration is around 45 µM.[1]

-

Use a 1 cm path length quartz cuvette for all measurements.

-

-

Absorption Measurement:

-

Use a dual-beam UV-visible spectrophotometer.

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Measure the absorption spectrum of the 5-CN-Trp solution from approximately 250 nm to 400 nm.

-

The peak absorbance is typically around 280 nm.

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength. For selective excitation of tryptophan analogs, a wavelength of 295 nm is often used to minimize absorption by other aromatic amino acids like tyrosine.[13]

-

Set the excitation and emission slit widths to control the spectral resolution (e.g., 1.0 nm).[1]

-

Scan the emission spectrum from approximately 310 nm to 500 nm.[13]

-

Record a blank spectrum of the solvent and subtract it from the sample spectrum to correct for Raman scattering and other background signals.

-

Causality and Self-Validation:

-

Why an absorbance < 0.1? High absorbance can lead to the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophores in the solution, distorting the emission spectrum and leading to inaccurate quantum yield measurements.[13]

-

Why subtract a solvent blank? Solvents can have their own weak fluorescence or Raman scattering peaks that can interfere with the sample's spectrum. Subtracting the blank ensures the measured spectrum is solely from the 5-CN-Trp.

Diagram of Experimental Workflow:

Caption: Workflow for acquiring absorbance and fluorescence spectra.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, using a well-characterized standard, is a common and reliable way to determine the fluorescence quantum yield.

Methodology:

-

Select a Quantum Yield Standard:

-

Choose a standard with an emission range that overlaps with 5-CN-Trp and a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (QY = 0.54) or fluorescein in 0.1 M NaOH (QY = 0.92) are common standards, though a standard with closer spectral overlap is ideal.[15]

-

-

Prepare Samples:

-

Prepare a series of dilutions for both the 5-CN-Trp sample and the standard, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

-

-

Acquire Spectra:

-

Measure the absorption and fluorescence emission spectra for all solutions as described in Protocol 1. Use the same excitation wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

-

Causality and Self-Validation:

-

Why a series of dilutions? Plotting integrated fluorescence intensity versus absorbance should yield a straight line passing through the origin. This confirms that the measurements are within the linear range and free from inner filter effects.

-

Why the refractive index term? The refractive index of the solvent can affect the light collection efficiency of the instrument. This term corrects for differences in the solvents used for the sample and the standard.

Protocol 3: Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a pulsed lamp) with an excitation wavelength around 295 nm.

-

The instrument response function (IRF) should be measured using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The full width at half-maximum (FWHM) of the IRF determines the time resolution of the system.

-

-

Sample Preparation:

-

Prepare the 5-CN-Trp solution as described in Protocol 1.

-

-

Data Acquisition:

-

Acquire the fluorescence decay curve of the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistical accuracy.

-

The emission wavelength should be set to the maximum of the fluorescence spectrum.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay from the IRF using specialized software.

-

Fit the decay data to a multi-exponential decay model: I(t) = Σ α_i * exp(-t / τ_i) Where:

-

I(t) is the intensity at time t

-

α_i is the pre-exponential factor for the i-th component

-

τ_i is the lifetime of the i-th component

-

-

The goodness of the fit is typically judged by the chi-squared (χ²) value and the randomness of the residuals.

-

Causality and Self-Validation:

-

Why measure the IRF? The measured fluorescence decay is a convolution of the true decay and the instrument's response. Deconvolution is essential to extract the true fluorescence lifetime.

-

Why a multi-exponential fit? The fluorescence decay of tryptophan and its analogs is often complex and may not be described by a single exponential, especially in heterogeneous environments like proteins.[16][17] A multi-exponential model accounts for different conformational states or quenching mechanisms.

Diagram of TCSPC Workflow:

Caption: Simplified workflow for fluorescence lifetime measurement using TCSPC.

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a valuable tool for a range of applications:

-

Probing Protein Hydration and Folding: The extreme sensitivity of its quantum yield and lifetime to water makes it an excellent probe for monitoring changes in the hydration of specific sites within a protein during folding, binding, or conformational changes.[1][5][6][7][8]

-

Monitoring Protein-Ligand and Protein-Membrane Interactions: By incorporating 5-CN-Trp at a specific site, changes in its fluorescence can report on the binding of a ligand or the insertion of a peptide into a lipid membrane.[1][5]

-

Dual-Mode Spectroscopy: The nitrile group has a characteristic stretching vibration in the infrared region of the spectrum that is also sensitive to the local environment.[9][18] This allows for correlative fluorescence and infrared spectroscopy, providing complementary information on different timescales.[10]

-

Förster Resonance Energy Transfer (FRET): 5-CN-Trp can act as a FRET acceptor for other fluorescent probes, such as p-cyanophenylalanine, enabling distance measurements within biomolecules.[18]

Conclusion

This compound is a powerful fluorescent probe that offers significant advantages over natural tryptophan for studying protein structure, dynamics, and interactions. Its pronounced sensitivity to the local environment, particularly hydration, provides a high-contrast signal for monitoring molecular events. By understanding its core photophysical properties and employing rigorous experimental methodologies as outlined in this guide, researchers can leverage the full potential of this versatile tool to gain deeper insights into complex biological systems.

References

-

Markiewicz, B. N., Mukherjee, D., Troxler, T., & Gai, F. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. The Journal of Physical Chemistry B, 120(5), 936–944. [Link]

-

Tucker, M. J., Courter, J. R., Chen, J., & Gai, F. (2010). 5-Cyanotryptophan as an infrared probe of local hydration status of proteins. The Journal of Physical Chemistry Letters, 1(18), 2734–2738. [Link]

-

National Center for Biotechnology Information. (n.d.). On the Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Markiewicz, B. N., Mukherjee, D., Troxler, T., & Gai, F. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. The Journal of Physical Chemistry B. [Link]

-

Markiewicz, B. N., Mukherjee, D., Troxler, T., & Gai, F. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. The Journal of Physical Chemistry B. [Link]

-

Hilaire, M. R., et al. (2018). Synthesis of 5-Cyano-Tryptophan as a Two-Dimensional Infrared Spectroscopic Reporter of Structure. Angewandte Chemie International Edition, 57(25), 7528-7532. [Link]

-

Markiewicz, B. N., Mukherjee, D., Troxler, T., & Gai, F. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. Journal of Physical Chemistry B, 120(5), 936-944. [Link]

-

Hilaire, M. R., et al. (2018). Synthesis of 5-Cyano-Tryptophan as a Two-Dimensional Infrared Spectroscopic Reporter of Structure. Guang Dian Cha. [Link]

-

Mukherjee, D., et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. Chemical Physics Letters, 683, 301-306. [Link]

-

Ward, W. H. J., & Ranson, N. A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments, (148), e59532. [Link]

-

Semantic Scholar. (n.d.). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. Retrieved January 14, 2026, from [Link]

-

Tucker, M. J., et al. (2010). 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins. PMC. [Link]

-

Koch, E., et al. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. Biotechnology and Bioengineering, 120(7), 1871-1884. [Link]

-

Chen, R. F., & Barkley, M. D. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry, 37(28), 9976–9982. [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved January 14, 2026, from [Link]

-

Zhang, W., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(21), 5437-5442. [Link]

-

Robbins, R. J., et al. (1980). Photophysics of Aqueous Tryptophan: pH and Temperature Effects. Journal of the American Chemical Society, 102(20), 6271-6279. [Link]

-

Sikorska, E., et al. (2004). Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins. Journal of Fluorescence, 14(5), 583-589. [Link]

-

Prahl, S. (2017). Tryptophan. Oregon Medical Laser Center. [Link]

-

van Wilderen, L. J. G. W., et al. (2014). Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins. Physical Chemistry Chemical Physics, 16(34), 18275-18285. [Link]

-

Edinburgh Instruments. (n.d.). Tryptophan Fluorescence as a Research and Diagnostics Tool. Retrieved January 14, 2026, from [Link]

-

Reshetnyak, Y. K., & Burstein, E. A. (2001). Algorithm for the Analysis of Tryptophan Fluorescence Spectra and Their Correlation with Protein Structural Parameters. International Journal of Molecular Sciences, 2(1), 55-67. [Link]

-

ResearchGate. (n.d.). Fluorescence Lifetimes of Tryptophan: Structural Origin and Relation with So → 1Lb and So → 1La Transitions. Retrieved January 14, 2026, from [Link]

-

Sikorska, E., et al. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. International Journal of Molecular Sciences, 24(21), 15598. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

-

Myers, J. (2024). Quantum Biology Yields Evidence of Superradiance and its Potential for Quantum Information Processing. Resonance Science Foundation. [Link]

Sources

- 1. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edinst.com [edinst.com]

- 3. biosynth.com [biosynth.com]

- 4. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omlc.org [omlc.org]

- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyano-DL-tryptophan

This guide provides a comprehensive overview of the synthesis and characterization of 5-Cyano-DL-tryptophan, a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique properties, stemming from the introduction of a nitrile group to the indole ring of tryptophan, make it a valuable tool in neuroscience research, pharmaceutical development, and biochemical studies.[1][2] This document offers a detailed, practical approach to its preparation and analytical validation, grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is a synthetic amino acid derivative that serves as a versatile building block in medicinal chemistry and a powerful probe in biophysical studies. The electron-withdrawing nature of the nitrile group at the 5-position of the indole ring alters the electronic properties of the molecule, making it a useful tool for investigating molecular interactions. Its structural similarity to the essential amino acid tryptophan allows it to be incorporated into peptides and proteins, where the nitrile group can act as an infrared spectroscopic probe to report on the local environment.[3][4] This has applications in studying protein folding, ligand binding, and other dynamic processes.

Synthesis of this compound: A Practical Approach

A robust and high-yielding synthesis of this compound can be achieved through the cyanation of a readily available precursor, 5-bromo-DL-tryptophan. This method is analogous to the well-established cyanation of 5-bromoindole, which has been reported to proceed with high efficiency.[3][5] The following protocol is based on this established transformation, with considerations for the amino acid moiety.

Proposed Synthetic Route: Cyanation of 5-Bromo-DL-tryptophan

The conversion of the aryl bromide to a nitrile is a common transformation in organic synthesis, often accomplished using a copper(I) cyanide-mediated reaction, known as the Rosenmund-von Braun reaction.

Caption: Proposed synthesis of this compound from 5-Bromo-DL-tryptophan.

Experimental Protocol

Materials:

-

5-Bromo-DL-tryptophan

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ammonium hydroxide solution

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-DL-tryptophan (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to 150-200 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take several hours to reach completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add a concentrated ammonium hydroxide solution to the mixture to quench any unreacted cyanide and to complex the copper salts.

-

Dilute the mixture with water and filter through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by isoelectric precipitation. Dissolve the crude product in a dilute aqueous solution of sodium hydroxide. Filter to remove any insoluble impurities. Slowly add a dilute aqueous solution of hydrochloric acid to the filtrate with stirring until the isoelectric point of the amino acid is reached, at which point the product will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a minimal amount of a non-polar solvent like hexanes to aid in drying.

-

Dry the purified this compound under vacuum to a constant weight.

-

Note on Protecting Groups: The amino and carboxylic acid groups of the tryptophan side chain may react under the harsh conditions of the cyanation reaction. To avoid potential side reactions and improve solubility, protection of these functional groups (e.g., as Boc- and methyl ester, respectively) may be considered prior to cyanation, followed by a deprotection step.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.23 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups in the molecule. The most prominent and diagnostic peak will be the nitrile (C≡N) stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine & indole) | 3200-3500 (broad) |

| C-H Stretch (aromatic & aliphatic) | 2850-3100 |

| C≡N Stretch (nitrile) | 2225-2230 [3] |

| C=O Stretch (carboxylic acid) | 1700-1725 |

| C=C Stretch (aromatic) | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the molecule. The following are predicted chemical shifts based on the analysis of 5-cyanoindole and other tryptophan derivatives.

¹H NMR (DMSO-d₆, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) |

| Indole N-H | ~11.2 |

| H-4 | ~8.0 |

| H-6 | ~7.6 |

| H-7 | ~7.5 |

| H-2 | ~7.4 |

| α-CH | ~4.0 |

| β-CH₂ | ~3.2 |

| NH₂ | Broad signal |

| COOH | Broad signal |

¹³C NMR (DMSO-d₆, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-7a | ~138 |

| C-3a | ~128 |

| C-2 | ~125 |

| C-6 | ~124 |

| C-4 | ~120 |

| C≡N | ~119 |

| C-7 | ~113 |

| C-3 | ~108 |

| C-5 | ~103 |

| α-C | ~55 |

| β-C | ~28 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for determining the molecular weight and fragmentation pattern of this compound.

Expected m/z values in ESI-MS (+):

| Ion | Formula | Expected m/z |

| [M+H]⁺ | [C₁₂H₁₂N₃O₂]⁺ | 230.09 |

| [M+Na]⁺ | [C₁₂H₁₁N₃O₂Na]⁺ | 252.07 |

Predicted Fragmentation Pattern: The primary fragmentation pathway for tryptophan derivatives involves the loss of the carboxyl and amino groups from the side chain, leading to the formation of a stable indolylmethyl cation.

| Fragment Ion | Structure | Predicted m/z |

| [M+H - HCOOH - NH₃]⁺ | 5-cyano-indolylmethyl cation | 155.06 |

| [M+H - H₂O]⁺ | 212.08 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of this compound.

Suggested HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

The retention time will need to be determined experimentally but is expected to be in the range of other tryptophan derivatives under these conditions.

Conclusion

This guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route, based on the cyanation of 5-bromo-DL-tryptophan, offers a practical and efficient method for obtaining this valuable compound. The characterization protocols outlined herein will enable researchers to verify the identity and purity of the synthesized material, ensuring its suitability for downstream applications in drug discovery and biophysical research. The unique spectroscopic properties of this compound, particularly its utility as an infrared probe, will continue to drive its use in advancing our understanding of complex biological systems.

References

-

Tucker, J. A., et al. (2018). Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure. Angewandte Chemie International Edition, 57(25), 7528-7532. [Link]

-

Tucker, J. A., et al. (2018). Synthesis of 5-Cyano-Tryptophan as a Two-Dimensional Infrared Spectroscopic Reporter of Structure. PubMed. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

-

Gai, F., et al. (2010). 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins. PMC. [Link]

-

Wu, G., et al. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology. [Link]

Sources

- 1. 5-CYANO-1H-INDOLE-2-CARBOXYLIC ACID(169463-44-9) 1H NMR [m.chemicalbook.com]

- 2. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Bromo-3-cyanoindole synthesis - chemicalbook [chemicalbook.com]

5-Cyano-DL-Tryptophan: A High-Resolution Fluorescent Probe for Elucidating Biomolecular Dynamics

Abstract

In the landscape of biophysical research, the ability to observe the nuanced conformational changes and interactions of proteins is paramount. 5-Cyano-DL-tryptophan (5-CN-Trp) has emerged as a powerful fluorescent amino acid analog, offering researchers a high-resolution window into the molecular world. Its unique photophysical properties, particularly its extreme sensitivity to the local environment, distinguish it from intrinsic fluorophores like native tryptophan. This guide provides a comprehensive technical overview of 5-CN-Trp, from its core principles to practical applications, empowering researchers to leverage this tool for novel insights in drug development and fundamental science.

Core Principles: Why this compound?

Native tryptophan (Trp), while a useful intrinsic probe, has limitations. Its fluorescence quantum yield and emission wavelength show relatively modest changes in response to environmental shifts.[1][2] 5-CN-Trp overcomes these limitations through the addition of a nitrile (C≡N) group at the 5th position of the indole ring. This seemingly small modification has profound effects on the molecule's electronic properties, making it an exquisitely sensitive reporter of its surroundings.[1][3][4]

The primary advantage of 5-CN-Trp lies in its dramatic fluorescence response to changes in local hydration and polarity.[1][5][6] In a highly aqueous or polar environment, its fluorescence is significantly quenched.[1][5][6] However, upon moving to a non-polar, dehydrated environment—such as the hydrophobic core of a protein or a ligand-binding pocket—its fluorescence quantum yield and lifetime increase by more than an order of magnitude.[1][5][6][7] This on/off behavior provides a high-contrast signal for monitoring events like protein folding, conformational changes, and binding interactions.[1][5][6][7]

Key Photophysical Properties

The utility of 5-CN-Trp as a fluorescent probe is defined by its distinct spectroscopic characteristics. Compared to native tryptophan, its absorption and emission spectra are red-shifted, which can help in reducing background fluorescence from other native aromatic amino acids.[1]

| Property | 5-CN-Tryptophan (in H₂O) | 5-CN-Tryptophan (in 1,4-Dioxane) | Native Tryptophan (in H₂O) |

| Excitation Max (λex) | ~280 nm | ~280 nm | ~280 nm |

| Emission Max (λem) | ~387 nm[1] | Varies with solvent | ~352 nm[1] |

| Quantum Yield (QY) | < 0.01[1][5][6][7] | 0.11[1][5][6][7] | ~0.14[1] |

| Fluorescence Lifetime (τF) | ~0.4 ns[1][5][6][7] | ~6.0 ns[1][5][6][7] | ~2.6 ns |

Table 1: Comparative photophysical properties of 5-CN-Tryptophan and native Tryptophan in polar (H₂O) and non-polar (1,4-dioxane) environments. The data highlights the dramatic increase in quantum yield and lifetime for 5-CN-Trp in a non-polar environment, a characteristic that makes it a superior environmental probe.

Practical Implementation: Incorporating 5-CN-Trp into Proteins

The power of 5-CN-Trp is fully realized when it is incorporated at a specific site within a protein of interest. This allows for the precise monitoring of a particular domain, binding site, or region undergoing conformational change. The gold-standard method for this is genetic code expansion via amber suppression.

Workflow: Site-Specific Incorporation via Genetic Code Expansion

This technique involves hijacking the cell's translational machinery to incorporate a non-canonical amino acid (ncAA) like 5-CN-Trp in response to a "stop" codon.

Caption: Workflow for site-specific incorporation of 5-CN-Trp.

Causality Behind the Workflow:

-

Orthogonality is Key: The system relies on an aminoacyl-tRNA synthetase (aaRS) and a tRNA pair that are "orthogonal" – they function independently of the host cell's native synthetases and tRNAs and do not cross-react.[8] The engineered aaRS is specifically evolved to recognize and charge 5-CN-Trp.[8]

-

Amber Codon Suppression: The orthogonal tRNA has an anticodon (CUA) that recognizes the UAG amber stop codon. When the ribosome encounters the UAG codon in the mRNA of the target gene, this specialized tRNA delivers the 5-CN-Trp, rather than terminating translation.

-

Self-Validating Controls: To ensure the fidelity of incorporation, several controls are crucial. A parallel expression without the addition of 5-CN-Trp to the media should yield only a truncated protein product, confirming that the full-length protein is dependent on the presence of the ncAA. Final verification with mass spectrometry is essential to confirm the precise mass of the full-length protein, including the 5-CN-Trp residue.

Key Applications and Methodologies

The environmental sensitivity of 5-CN-Trp makes it a versatile tool for a range of biophysical assays.

A. Monitoring Protein-Ligand Binding

A common application is to monitor the binding of a small molecule ligand to a protein. By incorporating 5-CN-Trp at or near the binding site, the binding event can often be detected by a significant change in fluorescence.

Caption: Principle of a fluorescence-based binding assay.

Experimental Protocol: Ligand Titration Assay

-

Preparation: Prepare a solution of the purified protein containing 5-CN-Trp in a suitable buffer. The concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).

-

Initial Measurement: Place the protein solution in a fluorometer and measure the baseline fluorescence intensity, exciting at ~280-290 nm and recording the emission spectrum (e.g., 350-450 nm).

-

Titration: Make serial additions of a concentrated stock solution of the ligand to the protein solution. Allow the system to equilibrate after each addition.

-

Data Acquisition: Measure the fluorescence intensity after each addition.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding isotherm) to determine the dissociation constant (Kd).

B. Probing Protein Conformational Changes

Many proteins undergo conformational changes to perform their function. If this change alters the environment around a strategically placed 5-CN-Trp residue (e.g., moving it from a solvent-exposed loop to a buried interface), the resulting change in fluorescence can be used to monitor the dynamics of this transition.

C. Förster Resonance Energy Transfer (FRET)

While 5-CN-Trp is often used for its environmental sensitivity, it can also serve as a FRET partner. For instance, it can act as an acceptor for a donor fluorophore like p-cyanophenylalanine (PheCN).[9] The Förster radius for the PheCN-TrpCN pair has been estimated at approximately 17.4 Å, making it suitable for measuring intramolecular or intermolecular distances on this scale.[9] The low intrinsic fluorescence of 5-CN-Trp in aqueous solutions is advantageous in FRET applications, as it simplifies the analysis of the donor's fluorescence quenching without significant spectral overlap from the acceptor's emission.[9]

Conclusion and Outlook

This compound is more than just another fluorescent label; it is a precision tool for molecular-level investigation. Its ability to translate subtle changes in the local microenvironment into a strong, measurable optical signal provides researchers with a powerful method to study protein structure, dynamics, and interactions.[1][3] As techniques for genetic code expansion become more robust and accessible, the applications for 5-CN-Trp in cell-based assays, high-throughput screening, and in vivo studies will undoubtedly continue to expand, shedding new light on the complex machinery of life.

References

-

Markiewicz, B. N., Mukherjee, D., Troxler, T., & Gai, F. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. The Journal of Physical Chemistry B, 120(5), 936–944. [Link]

-

ACS Publications. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. The Journal of Physical Chemistry B. [Link]

-

Semantic Scholar. (n.d.). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. [Link]

-

Tucker, M. J., et al. (2011). 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins. PMC. [Link]

-

PubMed. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. J Phys Chem B. [Link]

-

ResearchGate. (n.d.). Cyanotryptophan isomers and their fluorescence spectra. [Link]

-

RSC Publishing. (n.d.). Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins. [Link]

-

ACS Publications. (2022). Blue Fluorescence of Cyano-tryptophan Predicts Local Electrostatics and Hydrogen Bonding in Biomolecules. The Journal of Physical Chemistry B. [Link]

-

PNAS. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. [Link]

-

NIH. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. PMC. [Link]

-

NIH. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. [Link]

Sources

- 1. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. | Semantic Scholar [semanticscholar.org]

- 8. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Cyano-DL-tryptophan Applications in Protein Science

Introduction: Beyond the Canonical: The Rise of Fluorescent Amino Acid Probes

In the intricate world of protein science, understanding the dynamic interplay of structure and function is paramount. While canonical amino acids are the building blocks of proteins, their intrinsic spectroscopic properties are often limited for detailed biophysical studies. This has led to the development and adoption of unnatural amino acids (UAAs) with unique reporter functionalities. Among these, fluorescent amino acids have emerged as powerful tools, allowing for real-time, site-specific interrogation of protein behavior with minimal perturbation.

This guide focuses on a particularly versatile UAA, 5-Cyano-DL-tryptophan (5CNW or TrpCN) . This tryptophan analog, featuring a nitrile group at the 5th position of the indole ring, offers a unique combination of fluorescent and infrared spectroscopic properties that make it an exceptional probe for a wide range of applications in protein science and drug development. We will delve into the core principles of 5CNW's utility, provide detailed experimental protocols for its incorporation and use, and explore its applications in elucidating protein structure, dynamics, and interactions.

The Spectroscopic Advantages of this compound

The true power of this compound lies in its dual-mode spectroscopic capabilities. The cyano group endows it with properties as both a sensitive fluorescent reporter and a specific infrared probe.

A Highly Environment-Sensitive Fluorescent Probe

Natural tryptophan (Trp) has long been used as an intrinsic fluorescent probe. However, its fluorescence is often quenched in aqueous environments, limiting its sensitivity. 5-cyanotryptophan overcomes this limitation, exhibiting a dramatic change in its fluorescence quantum yield and lifetime in response to its local environment, particularly its hydration status.[1][2][3][4][5]

In aqueous solutions, the fluorescence quantum yield of 5CNW is very low (less than 0.01), but it increases significantly (to 0.11) in a nonpolar solvent like 1,4-dioxane, which mimics the hydrophobic interior of a protein.[1][2][3][4] This "light-up" property makes 5CNW an incredibly sensitive reporter of events that involve a change in solvent exposure, such as protein folding, conformational changes, and ligand binding.[1][2][3]

Table 1: Comparative Fluorescence Properties of Tryptophan and 5-Cyanotryptophan

| Property | Tryptophan (Trp) in H₂O | 5-Cyanotryptophan (5CNW) in H₂O | 5-Cyanotryptophan (5CNW) in 1,4-Dioxane |

| Fluorescence Quantum Yield (QY) | ~0.14 | < 0.01 | 0.11 |

| Fluorescence Lifetime (τF) | ~2.6 ns | ~0.4 ns | ~6.0 ns |

Data compiled from multiple sources.[1][2][3][4]

A Precise Infrared Reporter

The nitrile group (C≡N) of 5CNW possesses a stretching vibration that absorbs in a region of the infrared spectrum (around 2220 cm⁻¹) that is free from interference from other protein vibrational modes.[6][7] The exact frequency of this vibration is highly sensitive to the local electrostatic environment, hydrogen bonding, and hydration status.[6][7][8] This makes 5CNW an excellent probe for 2D infrared (2D IR) spectroscopy, a technique that can provide residue-specific information about protein structure and dynamics with high temporal resolution.[6][9]

The molar absorption coefficient of the C≡N stretch in 5CNW is also significantly larger than that of other nitrile-containing amino acids like p-cyanophenylalanine, providing enhanced sensitivity for IR-based studies.[7]

Incorporating this compound into Proteins

The site-specific incorporation of 5CNW into a protein of interest is the crucial first step for its use as a probe. Two primary methods are employed: chemical synthesis for smaller peptides and genetic code expansion for larger proteins expressed in cellular systems.

Chemical Incorporation via Solid-Phase Peptide Synthesis

For peptides and small proteins, solid-phase peptide synthesis (SPPS) is the method of choice. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. To incorporate 5CNW, its Fmoc-protected L-enantiomer (Fmoc-5-cyano-L-tryptophan) is used.

}

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[1][6]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[1][6] This exposes the free amine for the next coupling step.

-

Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (including Fmoc-5-cyano-L-tryptophan at the desired position) by repeating the deprotection and coupling steps.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Genetic Incorporation via Orthogonal Translation Systems

For larger proteins, genetic code expansion is a powerful technique that allows for the co-translational incorporation of unnatural amino acids in living cells. This is achieved using an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not interfere with the host cell's translational machinery. An orthogonal system for 5-cyanotryptophan has been developed, enabling its site-specific incorporation in response to an amber stop codon (TAG).[2][4]

}

Experimental Protocol: Site-Directed Mutagenesis and Protein Expression

-

Plasmid Preparation:

-

Obtain or create a plasmid encoding your protein of interest. Introduce an amber (TAG) stop codon at the desired site for 5CNW incorporation using site-directed mutagenesis.

-

Obtain a separate plasmid encoding the orthogonal 5-cyanotryptophan-tRNA synthetase (5CNW-RS) and its cognate tRNA.[2]

-

-

Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the plasmid for your target protein and the plasmid for the orthogonal pair.

-

Protein Expression:

-

Grow the transformed cells in a minimal medium to mid-log phase (OD₆₀₀ of 0.6-0.8).

-

Induce protein expression (e.g., with IPTG) and supplement the culture medium with this compound (typically 1 mM).[2]

-

Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to allow for protein expression and incorporation of the UAA.

-

-

Protein Purification: Harvest the cells and purify the 5CNW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification: Confirm the successful incorporation of 5CNW at the correct site and determine the incorporation efficiency using mass spectrometry.

Applications of this compound in Protein Science

The unique spectroscopic properties of 5CNW have been leveraged in a variety of applications to gain deeper insights into protein behavior.

Probing Protein Hydration and Conformational Changes

The high sensitivity of 5CNW's fluorescence to the local hydration state makes it an excellent tool for studying protein folding and conformational dynamics. As a protein folds, a 5CNW residue moving from the solvent-exposed surface to the hydrophobic core will exhibit a significant increase in fluorescence intensity and lifetime. This provides a clear and measurable signal of the folding process. This has been demonstrated in studies differentiating between differently hydrated environments within a folded protein.[1][2][3]

Monitoring Protein-Membrane Interactions

Many biological processes involve the interaction of proteins with lipid membranes. 5CNW can be incorporated into membrane-active peptides and proteins to monitor their binding to and insertion into lipid bilayers. The transition from an aqueous environment to the hydrophobic environment of the membrane results in a dramatic increase in 5CNW fluorescence, providing a robust assay for membrane association.[1][2][5] This has been used to study the binding of antimicrobial peptides to lipid membranes.[1][2][3][5]

Elucidating Protein-Ligand Binding

The change in the local environment upon ligand binding can also be detected by a strategically placed 5CNW residue. If the binding event alters the solvent accessibility or the electrostatic environment of the 5CNW probe, this will be reflected in a change in its fluorescence or IR spectrum. This allows for the determination of binding affinities and the characterization of ligand-induced conformational changes.

Distance Measurements with 2D IR Spectroscopy

In combination with another IR probe, such as 4-cyanophenylalanine, 5CNW can be used for distance measurements within a peptide or protein using 2D IR spectroscopy. The vibrational coupling between the two cyano groups is dependent on their spatial proximity and orientation, allowing for the calculation of intramolecular distances.[6][9]

Future Perspectives

This compound is a powerful and versatile tool in the protein scientist's arsenal. Its dual-mode spectroscopic capabilities provide a unique window into the intricacies of protein structure, function, and dynamics. As methods for the genetic incorporation of unnatural amino acids become more robust and widespread, the applications of 5CNW are expected to expand further. Future developments may include its use in high-throughput screening for drug discovery, in vivo imaging of protein conformational changes, and in more complex multi-probe systems for mapping intricate molecular interactions. The ability to "see" proteins in action with such precision will undoubtedly continue to drive new discoveries in biology and medicine.

References

- Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure.

- Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydr

- Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration.

- Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding.

- Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration.

- Experimental methods for scanning unn

- This compound. Chem-Impex.

- On the Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration.

- Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydr

- Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis. Springer Protocols.

- 5-Cyanotryptophan as an Infrared Probe of Local Hydration St

- 5-Ciano-DL-triptófano. Chem-Impex.

- Rendering Proteins Fluorescent Inconspicuously: Genetically Encoded 4-Cyanotryptophan Conserves Their Structure and. bioRxiv.

- Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins. RSC Publishing.

- Synthesis of 5-Cyano-Tryptophan as a Two-Dimensional Infrared Spectroscopic Reporter of Structure. PubMed.

- Site-specific mutagenesis with unn

- This compound. Biosynth.

- Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes.

- C?

- Techniques for Site-Directed Mutagenesis in Protein Engineering. Food Safety Institute.

- Blue fluorescent amino acid for biological spectroscopy and microscopy. PNAS.

- Rendering Proteins Fluorescent Inconspicuously: Genetically Encoded 4-Cyanotryptophan Conserves Their Structure and Enables the Detection of Ligand Binding Sites. PubMed.

- Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. RSC Publishing.

- Cyanotryptophans as Novel Fluorescent Probes for Studying Protein Conformational Changes and DNA–Protein Interaction.

- Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.

- Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Cyanotryptophan Probes: A Technical Guide to a New Frontier in Fluorescence Spectroscopy

Abstract

The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in the study of biological systems. It allows for the introduction of minimally perturbing probes with unique photophysical properties, enabling insights unattainable with traditional extrinsic dyes or intrinsic tryptophan fluorescence. Among these, the cyanotryptophan (CN-Trp) family of isomers has emerged as a particularly powerful toolkit. This guide provides an in-depth technical overview of the discovery, synthesis, incorporation, and application of cyanotryptophan probes, designed for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide validated protocols, and demonstrate the utility of these probes in elucidating complex biological mechanisms.

Introduction: The Imperative for Better Fluorescent Probes

The study of protein structure, dynamics, and interactions is fundamental to biology and drug discovery. Fluorescence spectroscopy is a cornerstone of these investigations due to its high sensitivity and real-time capabilities.[1]

The Limitations of Intrinsic Fluorescence

For decades, researchers have relied on the intrinsic fluorescence of the natural amino acid tryptophan (Trp) to probe protein environments.[1][2] However, Trp fluorescence suffers from several limitations:

-

Low Quantum Yield: Its fluorescence quantum yield (QY) is relatively low (<0.2) and highly susceptible to quenching, making signal detection challenging.[3]

-

Complex Photophysics: Its fluorescence decay is often complex and multi-exponential, complicating data interpretation.[3]

-

UV Excitation: Its absorption spectrum lies in the deep UV (<300 nm), which can cause photodamage to biological samples and overlaps with the absorption of other cellular components, leading to high background autofluorescence.[3][4]

-

Spectral Overlap: In multi-tryptophan proteins, signals from individual residues are often indistinguishable, obscuring site-specific information.

The Advent of Cyanotryptophan Probes

To overcome these challenges, synthetic fluorescent amino acids have been developed. Cyanotryptophans, tryptophan analogues where a hydrogen atom on the indole ring is replaced by a nitrile group (-C≡N), have proven to be exceptional probes.[5][6] The introduction of the electron-withdrawing nitrile group dramatically alters the photophysical properties of the indole chromophore.[2]

Specifically, isomers like 4-cyanotryptophan (4-CN-Trp) exhibit properties that make them vastly superior to native Trp for many applications:

-

High Quantum Yield: 4-CN-Trp has a remarkably high fluorescence quantum yield, often exceeding 0.8 in aqueous solutions.[4][7][8]

-

Red-Shifted Spectra: Its absorption and emission spectra are significantly red-shifted compared to Trp, allowing for selective excitation and reducing background interference.[5][9][10] For instance, 4-CN-Trp can be excited at ~325 nm and emits in the blue region at ~420 nm.[4]

-

Long Fluorescence Lifetime: It possesses a long fluorescence lifetime (e.g., ~13.7 ns for 4-CN-Trp), which is advantageous for time-resolved studies and time-gated imaging to reduce autofluorescence.[4][7]

-

Environmental Sensitivity: Like Trp, the fluorescence of CN-Trp is sensitive to the local environment, making it an excellent reporter of conformational changes, hydration, and ligand binding.[1][11][12]

-

Minimal Perturbation: As an isomer of tryptophan, its size and shape are very similar, minimizing structural perturbation upon incorporation into a protein.[1][13]

The Cyanotryptophan Toolkit: Isomers and Properties

The position of the cyano-group on the indole ring dictates the specific photophysical properties of the probe, creating a versatile toolkit for different experimental needs.

Synthesis and Availability

Initial adoption of cyanotryptophans was hampered by a lack of straightforward synthetic routes.[3][14] However, recent advancements have led to the development of more efficient chemical and biocatalytic methods for producing various isomers, including 4-, 5-, 6-, and 7-cyanotryptophan.[3][5][14][15] These methods have made enantiomerically pure L-cyanotryptophan isomers more accessible for both solid-phase peptide synthesis and for use in cellular incorporation systems.[3]

Comparative Photophysical Properties

The choice of isomer is a critical experimental decision. The properties of the most commonly used isomers are summarized below. 4-CN-Trp is often favored for its exceptional brightness and distinct spectral properties.

| Property | Tryptophan (Trp) | 4-CN-Trp | 5-CN-Trp | 6-CN-Trp |

| Absorption Max (λabs, nm) | ~280 | ~325[4] | ~290 | ~305 |

| Emission Max (λem, nm) | ~350 | ~420[4] | ~370 | ~390 |

| Quantum Yield (ΦF) | < 0.2[3] | > 0.8[4][7][8] | ~0.1-0.3 | ~0.3-0.5 |

| Fluorescence Lifetime (τ, ns) | ~2-3 | ~13.7[4] | ~3-5 | ~6-8 |

| Key Feature | Intrinsic | Brightest, most red-shifted | Good IR probe[16][17] | FRET donor[5] |

Values are approximate and can vary with solvent and local environment.

A Dual Fluorescence and Infrared Probe

Beyond fluorescence, the nitrile group's C≡N stretching vibration provides a sensitive infrared (IR) probe.[11][16] This vibration is sensitive to local electric fields, hydration, and hydrogen bonding.[2][11][16] Therefore, cyanotryptophan acts as a dual-modality probe, allowing researchers to obtain complementary information on different time and length scales from a single, minimally perturbing label.[11]

Site-Specific Incorporation: Placing the Probe with Precision

The power of cyanotryptophan lies in its ability to be incorporated at a specific, predetermined site within a protein's sequence. The most common and powerful method for this in live cells is amber suppression mutagenesis.[18][19][20]

The Amber Suppression Workflow

This technique expands the genetic code of an organism, typically E. coli or mammalian cells, to encode the ncAA.[18][21] The core components are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). "Orthogonal" means the synthetase/tRNA pair functions independently of the host cell's own machinery and does not recognize any of the 20 canonical amino acids.

Causality: The orthogonality is the cornerstone of this technique's fidelity. The engineered aaRS must exclusively charge the cyanotryptophan onto the engineered tRNA, and this tRNA must not be recognized by any of the host's native synthetases. This ensures that the ncAA is incorporated only in response to a specific codon.

The workflow is as follows:

-

Gene Modification: The gene of the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired incorporation site.[19][20]

-

System Introduction: Two plasmids are co-transformed into the expression host: one carrying the mutated gene of interest and another carrying the genes for the orthogonal aaRS and tRNACUA.[19][20]

-

Expression: The cells are grown in media supplemented with the specific cyanotryptophan isomer.

-

Translation and Suppression: During translation, when the ribosome encounters the TAG codon, the orthogonal tRNACUA, charged with cyanotryptophan by the orthogonal aaRS, recognizes the codon and inserts the ncAA, allowing translation to continue. In the absence of the ncAA or the orthogonal pair, translation would terminate, producing a truncated protein.

Caption: Workflow for site-specific incorporation of cyanotryptophan via amber suppression.

Detailed Protocol: Amber Suppression in E. coli

This protocol provides a self-validating system. Successful expression of full-length protein, confirmed by SDS-PAGE and Western Blot, is contingent on the presence of all components: the TAG codon, the orthogonal pair, and the cyanotryptophan in the media.

1. Preparation:

- Prepare chemically competent E. coli cells (e.g., BL21(DE3)).

- Obtain or generate the plasmid for your gene of interest with a TAG codon at the desired position and an affinity tag (e.g., His-tag).

- Obtain the plasmid for the appropriate orthogonal aaRS/tRNA pair specific for the desired CN-Trp isomer.

2. Transformation:

- Co-transform the competent E. coli with both the gene of interest plasmid and the aaRS/tRNA plasmid using standard heat-shock protocols.

- Plate on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Expression:

- Inoculate a 5 mL starter culture of 2xYT media with appropriate antibiotics from a single colony and grow overnight at 37°C.

- The next day, use the starter culture to inoculate 1 L of 2xYT media with antibiotics in a baffled flask.

- Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

- Add the desired cyanotryptophan isomer to a final concentration of 1-2 mM.

- Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

- Reduce the temperature to 20-25°C and continue expression for 12-16 hours.

4. Verification and Purification:

- Harvest the cells by centrifugation.

- Lyse the cells (e.g., by sonication) and clarify the lysate.

- Analyze a sample of the soluble lysate by SDS-PAGE and Western Blot (using an anti-tag antibody) to confirm the expression of the full-length protein. A control expression without CN-Trp should show no full-length product.

- Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Confirm the incorporation of CN-Trp using fluorescence spectroscopy (exciting at the probe's λabs) and/or mass spectrometry.

Applications in Research and Drug Development

The unique properties of cyanotryptophan probes enable a wide range of applications, providing high-resolution insights into molecular events.

Probing Protein-Ligand Interactions

Cyanotryptophan is a highly sensitive reporter of its local environment. When a ligand binds to a protein, it often induces a conformational change or alters the polarity of the binding pocket. Placing a CN-Trp probe in or near this pocket allows for the direct detection of binding events.

Mechanism: Ligand binding can alter the probe's environment from aqueous (polar) to buried within the protein-ligand interface (non-polar). This change in polarity often causes a blue-shift in the emission spectrum and an increase in fluorescence intensity, which can be used to quantify the binding affinity (Kd).[1] This method is sensitive enough to measure subnanomolar binding affinities.[1][13]

Caption: Detecting ligand binding via changes in cyanotryptophan fluorescence.

Measuring Distances with FRET

Förster Resonance Energy Transfer (FRET) is a powerful tool for measuring intramolecular and intermolecular distances on the 1-10 nm scale. Cyanotryptophans serve as excellent FRET donors.[5] For example, 6-CN-Trp has been used as a donor to study protein conformational changes and protein-DNA interactions.[5] Furthermore, p-cyanophenylalanine and 5-cyanotryptophan can form a useful FRET pair.[16]

Why it works: The red-shifted emission of CN-Trp isomers provides better spectral overlap with a wider range of acceptor dyes compared to native Trp.[5] The ability to place the donor probe at a specific site via genetic code expansion provides unparalleled precision for FRET studies, eliminating the ambiguity associated with traditional random labeling of proteins.

Studying Protein Folding and Dynamics

The sensitivity of CN-Trp to its local environment makes it an ideal probe for monitoring the complex process of protein folding.[8][9] By placing the probe at a key position, one can track the change in its local environment as the protein transitions from an unfolded, solvent-exposed state to a folded, compact state. The high quantum yield and single-molecule detection capability of 4-CN-Trp even allow for the study of transient intermediates and dynamics in the unfolded state, providing insights into the earliest events of folding.[8]

Conclusion and Future Outlook

Cyanotryptophan probes have transitioned from novel chemical curiosities to indispensable tools in the biophysical and drug discovery toolbox. Their combination of superb photophysical properties, environmental sensitivity, and the precision of site-specific incorporation allows researchers to ask and answer questions with unprecedented clarity. The continued development of new orthogonal synthetase/tRNA pairs for additional isomers and the application of these probes in more complex cellular and in vivo environments promise to further expand their utility. From high-throughput screening for drug candidates to single-molecule imaging of protein dynamics in living cells, the future for cyanotryptophan probes is exceptionally bright.

References

-

Talukder, P., Chen, S., Roy, B., et al. (2015). Cyanotryptophans as Novel Fluorescent Probes for Studying Protein Conformational Changes and DNA–Protein Interaction. Biochemistry. [Link]

-

Gai, F., et al. (2009). 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins. Chemical Physics Letters. [Link]

-

van Wilderen, L.J., et al. (2014). Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins. Physical Chemistry Chemical Physics. [Link]

-

Qianzhu, H., et al. (2025). Rendering Proteins Fluorescent Inconspicuously: Genetically Encoded 4-Cyanotryptophan Conserves Their Structure and Enables the Detection of Ligand Binding Sites. Angewandte Chemie International Edition. [Link]

-

Markiewicz, B.N., et al. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. The Journal of Physical Chemistry B. [Link]

-

Zhang, K., et al. (2019). Synthesis and application of the blue fluorescent amino acid l-4-cyanotryptophan to assess peptide–membrane interactions. Chemical Communications. [Link]

-

Wang, M., & Gai, F. (2025). Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. Physical Chemistry Chemical Physics. [Link]

-

Tang, K., Wang, M., & Gai, F. (2025). Single-Molecule Fluorescence Spectroscopy of 4-Cyanotryptophan and Its Application in Photoinduced Electron Transfer Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

-

Qianzhu, H., et al. (2024). Cyanotryptophan isomers and their fluorescence spectra. ResearchGate. [Link]

-

Ahmed, I.A., et al. (2019). PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan. ResearchGate. [Link]

-

Marshall, O., et al. (2025). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. ResearchGate. [Link]

-

Hilaire, M.R., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences. [Link]

-

Qianzhu, H., et al. (2024). Rendering Proteins Fluorescent Inconspicuously: Genetically Encoded 4-Cyanotryptophan Conserves Their Structure and Enables the Detection of Ligand Binding Affinities in the Subnanomolar Range. bioRxiv. [Link]

-

Krainer, F.W., & Glieder, A. (2015). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

-

Tucker, M.J., et al. (2010). Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications. Journal of Molecular Biology. [Link]

-

Zhang, K., et al. (2019). Synthesis and application of the blue fluorescent amino acid l-4-cyanotryptophan to assess peptide–membrane interactions. Chemical Communications. [Link]

-

Talukder, P., et al. (2015). Cyanotryptophans as Novel Fluorescent Probes for Studying Protein Conformational Changes and DNA−Protein Interaction. University of Central Arkansas Faculty Publications. [Link]

-

Matos, R.A., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol. [Link]

-

Hirschi, S., et al. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. FEBS Letters. [Link]

-

Author, A. (Year). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Functional Materials. [Link]

-

Marshall, O., et al. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Chemical Communications. [Link]

-

Brewer, S.H., et al. (2018). Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure. Organic Letters. [Link]

-

Buller, A.R., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. [Link]

-

PUREfrex. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

-

Matos, R.A., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. PubMed. [Link]

-

Avila-Cobian, L.F., et al. (2023). The locations for site-specific incorporation of unnatural amino acids for amber-codon suppression in RlpA. ResearchGate. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Single-Molecule Fluorescence Spectroscopy of 4-Cyanotryptophan and Its Application in Photoinduced Electron Transfer Fluorescence Correlation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. functmaterials.org.ua [functmaterials.org.ua]

- 11. Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. | Semantic Scholar [semanticscholar.org]

- 13. Rendering Proteins Fluorescent Inconspicuously: Genetically Encoded 4-Cyanotryptophan Conserves Their Structure and Enables the Detection of Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and application of the blue fluorescent amino acid l-4-cyanotryptophan to assess peptide–membrane interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 19. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling Solvent-Fluorophore Interactions: A Technical Guide to the Solvatochromism of 5-Cyano-DL-tryptophan

Abstract